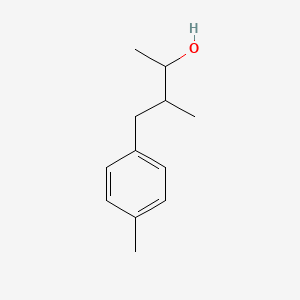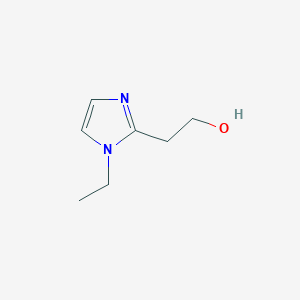![molecular formula C12H24N2O B13250128 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H24N2O It is characterized by the presence of a cyclohexanol ring substituted with a 1-methylpiperidin-4-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of various substituted cyclohexanol derivatives
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-14-8-6-10(7-9-14)13-11-4-2-3-5-12(11)15/h10-13,15H,2-9H2,1H3 |
InChI Key |
OAKDXCMEIBKEFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


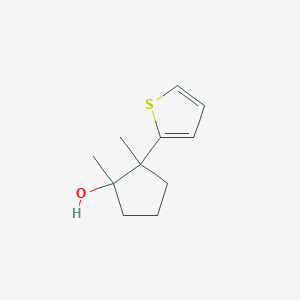
![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
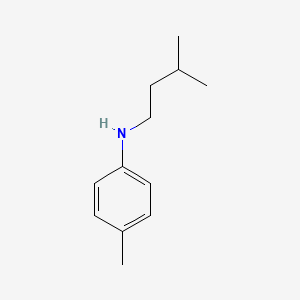
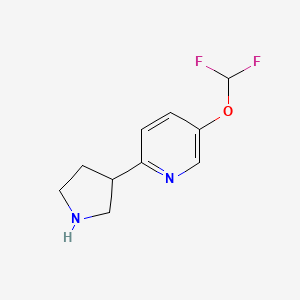


![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)


![3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13250098.png)
![3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13250101.png)
